6-ヒドロキシブスピロン

概要

説明

6-ヒドロキシブスピロンは、抗不安薬ブスピロンの主要な活性代謝物です。 それは薬理活性、特に不安解消作用に重要な役割を果たす5-ヒドロキシトリプタミン1A受容体との相互作用で知られています .

科学的研究の応用

6-Hydroxy Buspirone has several scientific research applications. It is used in pharmacokinetic studies to understand its metabolism and bioavailability. It is also studied for its potential therapeutic effects in treating anxiety and depression. Additionally, it is used in receptor occupancy studies to investigate its interaction with the 5-hydroxytryptamine 1A receptor .

生化学分析

Biochemical Properties

6-Hydroxybuspirone interacts with the 5-HT1A receptor . Both 6-Hydroxybuspirone and buspirone increase 5-HT1A receptor occupancy in a concentration-dependent manner . They appear to be more potent in occupying presynaptic 5-HT1A receptors in the dorsal raphe than the postsynaptic receptors in the hippocampus .

Cellular Effects

6-Hydroxybuspirone and buspirone have been shown to increase 5-hydroxytryptamine (HT) 1A receptor occupancy in a concentration-dependent manner . This suggests that 6-Hydroxybuspirone likely contributes to the clinical efficacy of buspirone as an anxiolytic agent .

Molecular Mechanism

The molecular mechanism of 6-Hydroxybuspirone involves its interaction with the 5-HT1A receptor . It increases 5-HT1A receptor occupancy in a concentration-dependent manner . This interaction influences the function of the receptor and contributes to the anxiolytic effects of buspirone .

Temporal Effects in Laboratory Settings

The plasma clearance, volume of distribution, and half-life of 6-Hydroxybuspirone in rats were found to be similar to those for buspirone . This suggests that the effects of 6-Hydroxybuspirone are stable over time in laboratory settings .

Dosage Effects in Animal Models

In animal models, oral dosing of buspirone resulted in exposures of 6-Hydroxybuspirone that were approximately 12-fold higher than the exposure of the parent compound . This indicates that the effects of 6-Hydroxybuspirone vary with different dosages .

Metabolic Pathways

6-Hydroxybuspirone is a metabolite of buspirone . It is produced through the metabolic pathways of buspirone, which involve the action of various enzymes .

Transport and Distribution

The transport and distribution of 6-Hydroxybuspirone within cells and tissues are likely to be similar to those of buspirone, given that 6-Hydroxybuspirone is a metabolite of buspirone . Specific details about the transporters or binding proteins that 6-Hydroxybuspirone interacts with are not currently available.

準備方法

6-ヒドロキシブスピロンは、酵素的分割または水酸化によって合成できます。一方法は、アスペルギルス・メレウス由来のL-アミノ酸アシル化酵素を使用して、ラセミ体6-アセトキシブスピロンを(S)-6-ヒドロキシブスピロンに加水分解することです。 残りの ®-6-アセトキシブスピロンは、次に酸加水分解によって ®-6-ヒドロキシブスピロンに変換できます . 工業生産方法は、同様の酵素的プロセスまたは化学合成ルートを含む場合があります。

化学反応の分析

6-ヒドロキシブスピロンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬には、酸、塩基、酸化剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

6-ヒドロキシブスピロンには、いくつかの科学研究への応用があります。それは、その代謝とバイオアベイラビリティを理解するための薬物動態研究で使用されます。また、不安と抑うつを治療する可能性のある治療効果についても研究されています。 さらに、それは5-ヒドロキシトリプタミン1A受容体との相互作用を調べるための受容体占有率研究で使用されます .

作用機序

6-ヒドロキシブスピロンの作用機序は、5-ヒドロキシトリプタミン1A受容体との相互作用を含みます。それはこの受容体において部分アゴニストとして作用し、これは不安と気分の調節に関与しています。 この相互作用は、脳内のセロトニン作動性活性を高め、その不安解消作用に貢献します .

類似化合物との比較

6-ヒドロキシブスピロンは、5-ヒドロキシブスピロンや8-ヒドロキシブスピロンなどのブスピロンの他の代謝物と似ています。 それは、血漿中の濃度が高く、抗不安薬としてのブスピロンの臨床的有効性に大きく貢献するという点でユニークです .

特性

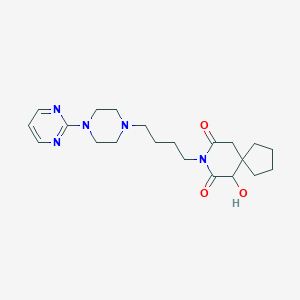

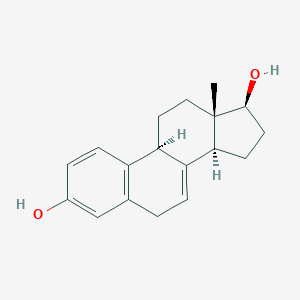

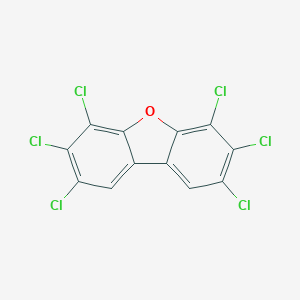

IUPAC Name |

10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNAHJIJGCFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433011 | |

| Record name | 6-Hydroxy Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125481-61-0 | |

| Record name | 6-Hydroxybuspirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYBUSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-hydroxybuspirone?

A1: 6-hydroxybuspirone is a major active metabolite of the anxiolytic drug buspirone. Similar to its parent compound, 6-hydroxybuspirone acts as a potent agonist at the 5-hydroxytryptamine1A (5-HT1A) receptor. []

Q2: How does 6-hydroxybuspirone interact with the 5-HT1A receptor, and what are the downstream effects?

A2: While the exact binding dynamics haven't been fully elucidated in these studies, 6-hydroxybuspirone's binding to 5-HT1A receptors, particularly those located in the dorsal raphe nucleus (presynaptic), leads to increased receptor occupancy. [] This occupancy is thought to contribute to its anxiolytic effects, likely through modulation of serotonergic neurotransmission. [, ]

Q3: How does the potency of 6-hydroxybuspirone at the 5-HT1A receptor compare to buspirone?

A3: Studies in rats indicate that 6-hydroxybuspirone exhibits higher potency for 5-HT1A receptors compared to buspirone. In vivo, 6-hydroxybuspirone showed a lower EC50 value for increasing 5-HT1A receptor occupancy in both the dorsal raphe and hippocampus, suggesting higher potency. []

Q4: What are the primary metabolic pathways involved in the formation and breakdown of 6-hydroxybuspirone?

A4: 6-hydroxybuspirone is primarily formed via the hepatic cytochrome P450 (CYP) enzyme, particularly CYP3A4, during the metabolism of buspirone. [, , ] Further breakdown yields metabolites like 1-(2-pyrimidinyl)-piperazine (1-PP), which is also a major metabolite of buspirone. [, , ]

Q5: What is the significance of the CYP3A enzyme family in the context of 6-hydroxybuspirone and buspirone?

A5: The CYP3A enzyme family, specifically CYP3A4, plays a crucial role in the metabolism of buspirone, leading to the formation of 6-hydroxybuspirone and other metabolites. [, , ] This highlights the potential for drug-drug interactions, as co-administration with CYP3A inhibitors or inducers could significantly alter buspirone and 6-hydroxybuspirone levels in the body. []

Q6: How does the pharmacokinetic profile of 6-hydroxybuspirone differ from that of buspirone?

A6: Despite similar clearance, volume of distribution, and half-life, 6-hydroxybuspirone exhibits higher bioavailability (19%) compared to buspirone (1.4%). [] This difference might be attributed to variations in first-pass metabolism and suggests that 6-hydroxybuspirone could achieve greater systemic exposure following buspirone administration. [, ]

Q7: How does food intake affect the pharmacokinetics of buspirone and its metabolite 6-hydroxybuspirone?

A7: Food intake significantly impacts the pharmacokinetic profile of buspirone, leading to increased relative bioavailability and absorption, resulting in higher AUC and Cmax values. [] This effect is also observed for 6-hydroxybuspirone, with food intake increasing its Cmax. []

Q8: What are the implications of the observed differences in pharmacokinetic profiles between buspirone and 6-hydroxybuspirone?

A8: The higher bioavailability and exposure of 6-hydroxybuspirone, along with the impact of food intake on its pharmacokinetics, suggests that it likely contributes significantly to the overall clinical effects of buspirone. [, ] This emphasizes the importance of considering 6-hydroxybuspirone when evaluating buspirone's therapeutic and potential adverse effects.

Q9: Are there any efforts to develop 6-hydroxybuspirone as a standalone therapeutic agent?

A9: Yes, research has explored the development of extended-release formulations of 6-hydroxybuspirone to achieve a more desirable pharmacokinetic profile and potentially enhance its therapeutic benefits. [] This indicates an interest in investigating its potential as a medication independent of buspirone.

Q10: How does the enantiomeric composition of 6-hydroxybuspirone affect its pharmacokinetic properties?

A10: Studies have investigated the pharmacokinetic profiles of the individual enantiomers of 6-hydroxybuspirone. Notably, the S-enantiomer appears to be the dominant form regardless of whether the racemate or a specific enantiomer is administered. []

Q11: Have any specific analytical methods been developed or utilized to study 6-hydroxybuspirone?

A11: Researchers have employed high-performance liquid chromatography (HPLC) techniques coupled with tandem mass spectrometry (MS/MS) for the accurate quantification of buspirone and its metabolites, including 6-hydroxybuspirone, in biological samples. [, ]

Q12: What are the potential implications of 6-hydroxybuspirone's interaction with dopamine D3 receptors?

A12: The interaction of 6-hydroxybuspirone with dopamine D3 receptors, which are implicated in reward pathways and addiction, suggests that it might be valuable in treating substance use disorders. [] This highlights the importance of investigating its potential therapeutic applications beyond anxiety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)

![(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid](/img/structure/B196258.png)